Ethanone, 2-iodo-1,2-diphenyl-
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Overview
Description
Ethanone, 2-iodo-1,2-diphenyl- is an organic compound characterized by the presence of an ethanone group substituted with two phenyl groups and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-iodo-1,2-diphenyl- typically involves the iodination of 1,2-diphenylethanone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of Ethanone, 2-iodo-1,2-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-iodo-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives or benzoic acids.
Reduction: Formation of diphenylethanol or diphenylethane.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-iodo-1,2-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-iodo-1,2-diphenyl- involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,2-diphenyl-: Lacks the iodine atom, resulting in different reactivity and applications.
Benzophenone: Contains a similar aromatic structure but with a carbonyl group instead of an ethanone group.
Iodobenzene: Contains an iodine atom but lacks the ethanone and diphenyl groups.
Uniqueness
Ethanone, 2-iodo-1,2-diphenyl- is unique due to the presence of both iodine and ethanone groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
24242-77-1 |
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Molecular Formula |
C14H11IO |
Molecular Weight |
322.14 g/mol |
IUPAC Name |
2-iodo-1,2-diphenylethanone |
InChI |
InChI=1S/C14H11IO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
JEXMBMOHDGSKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
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